4-(tert-Butyl)-2-ethoxyphenol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-tert-butyl-2-ethoxyphenol |
InChI |
InChI=1S/C12H18O2/c1-5-14-11-8-9(12(2,3)4)6-7-10(11)13/h6-8,13H,5H2,1-4H3 |
InChI Key |
QNJHVTUMZNMYTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
Contextualization Within Phenolic Ether Chemistry
Phenolic ethers, also known as aromatic ethers, are a class of organic compounds where a phenol's hydroxyl group is replaced by an alkoxy group. wikipedia.org This structural modification from a phenol (B47542) to a phenolic ether significantly alters the compound's physical and chemical properties. Generally, ethers are less hydrophilic than the alcohols and phenols from which they are derived because they cannot act as hydrogen bond donors, although they can still accept hydrogen bonds. wikipedia.org This change influences their solubility in various solvents.
The synthesis of phenolic ethers can be achieved through several methods, with the Williamson ether synthesis being a classic and widely used approach. askiitians.com This reaction involves the reaction of a phenoxide ion with a primary alkyl halide. Other methods include the condensation of a phenol with an alcohol. wikipedia.org The introduction of an ethoxy group to the phenolic backbone, as seen in 4-(tert-butyl)-2-ethoxyphenol, is a key transformation that defines its chemical character.
Significance of Phenol Derivatization in Advanced Chemical Syntheses
The derivatization of phenols is a cornerstone of modern organic synthesis, allowing for the creation of a diverse array of molecules with tailored properties. units.itnih.gov By modifying the hydroxyl group or the aromatic ring of a phenol (B47542), chemists can fine-tune electronic and steric properties to achieve specific outcomes in a synthetic sequence. acs.org This functionalization is crucial for developing new pharmaceuticals, agrochemicals, and materials. rsc.org
Phenolic derivatives are often employed as building blocks in the construction of more complex molecular architectures. kib.ac.cn The conversion of a phenol to an ether, for instance, can protect the hydroxyl group from unwanted reactions, enabling selective transformations elsewhere in the molecule. Subsequently, the ether can be cleaved to regenerate the phenol if needed. This strategic use of phenol derivatization is a powerful tool in multistep syntheses. acs.org
Overview of Research Domains Pertaining to Hindered Phenols and Alkoxy Aromatic Systems
Hindered Phenols:
The term "hindered phenol" refers to phenolic compounds with bulky alkyl groups, typically in the ortho positions to the hydroxyl group. nih.gov The tert-butyl group in 4-(tert-butyl)-2-ethoxyphenol imparts significant steric hindrance. This structural feature is central to the well-established role of hindered phenols as antioxidants. researchgate.netnih.gov The bulky groups stabilize the phenoxyl radical that forms upon hydrogen atom donation, thereby interrupting radical chain reactions associated with oxidative degradation. nih.gov
The efficacy of hindered phenols as antioxidants is influenced by the nature of the substituents on the aromatic ring. nih.gov Research in this area explores how different substitution patterns affect antioxidant activity, with applications in stabilizing polymers, lubricants, and food products. researchgate.netresearchgate.net
Alkoxy Aromatic Systems:
Alkoxy aromatic systems, which include phenolic ethers like this compound, are prevalent in a wide range of biologically active molecules and functional materials. wikipedia.org The alkoxy group can influence the electron density of the aromatic ring, directing further electrophilic substitution reactions. askiitians.com The presence of both an alkoxy group and a bulky alkyl group creates a unique electronic and steric environment on the aromatic ring of this compound, which can be exploited in various chemical transformations.
The study of alkoxy aromatic systems also extends to their interactions with biological targets. The ether linkage can act as a hydrogen bond acceptor, which is a key consideration in drug design. wikipedia.org
Current Research Gaps and Future Opportunities for 4 Tert Butyl 2 Ethoxyphenol
Classical and Contemporary Approaches to Phenolic O-Alkylation
The introduction of an ethoxy group onto a phenolic substrate is a critical step in the synthesis of this compound. This transformation, known as O-alkylation or etherification, can be achieved through several methods, ranging from classical named reactions to modern catalytic systems.
Williamson Ether Synthesis Adaptations for Ethoxy Group Incorporation
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. masterorganicchemistry.comwikipedia.org Developed in 1850, this method typically involves the reaction of an alkoxide with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgbyjus.com In the context of synthesizing an ethoxy-substituted phenol (B47542), a phenolic precursor is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. libretexts.org This phenoxide then attacks an ethylating agent like ethyl iodide or ethyl bromide.
The reaction is subject to the typical constraints of SN2 reactions. Primary alkyl halides are preferred as the electrophile to avoid competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, one possible precursor is 4-tert-butylcatechol (B165716) (4-tert-butylbenzene-1,2-diol). Selective mono-ethoxylation at the less sterically hindered hydroxyl group would be the desired pathway. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often used to facilitate the reaction. byjus.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Phenolic Precursor | Ethyl Halide (e.g., C₂H₅I) | Strong Base (e.g., NaH) | Polar Aprotic (e.g., DMF) | Aryl Ethyl Ether |
| 4-tert-Butylcatechol | Ethyl Iodide | Sodium Hydride | Acetonitrile | This compound |
A variation of this method uses silver oxide (Ag₂O) as a mild base, which can allow the reaction to proceed without pre-forming the alkoxide. libretexts.org
Palladium-Catalyzed Cross-Coupling for Aryl Ether Formation
In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-O bonds in aryl ethers. These methods, often variations of the Buchwald-Hartwig amination, provide an alternative to the classical Williamson ether synthesis, sometimes under milder conditions. The synthesis of aryl ethers via this route typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.
For the synthesis of an ethoxyphenol derivative, this would involve the reaction of a halogenated phenol (e.g., a bromophenol) with ethanol (B145695). The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the alcohol, deprotonation to form an alkoxide complex, and finally, reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. These reactions have been successfully applied to the synthesis of various complex molecules, including benzofurans and coumarins from phenols and olefins. nih.gov
| Aryl Halide/Triflate | Alcohol | Catalyst | Ligand | Product |
| Halogenated Phenol | Ethanol | Pd(0) source (e.g., Pd₂(dba)₃) | Phosphine Ligand (e.g., XPhos) | Aryl Ethyl Ether |
Green Chemistry Approaches Utilizing Alkyl Carbonates
In the pursuit of more environmentally benign synthetic methods, dialkyl carbonates, particularly diethyl carbonate (DEC), have been explored as "green" alkylating agents for the O-alkylation of phenols. tandfonline.comrsc.org These reagents are less toxic and more environmentally friendly than traditional alkylating agents like dialkyl sulfates or alkyl halides. tandfonline.com
The reaction of a phenol with diethyl carbonate in the presence of a base can produce the corresponding aryl ethyl ether in high yields. tandfonline.com The reaction is often carried out at elevated temperatures, and the equilibrium can be shifted towards the product by distilling off the ethanol formed as a byproduct. tandfonline.com Various bases can be employed, including potassium carbonate or sodium ethoxide. tandfonline.comrsc.org The use of a polar aprotic co-solvent like N,N-dimethylacetamide can be beneficial. tandfonline.com This method represents a cleaner synthetic route, minimizing the production of toxic waste. tandfonline.comrsc.org The versatility of dialkyl carbonates has been demonstrated in the synthesis of various heterocyclic compounds as well. nih.govfrontiersin.org
| Phenol | Alkylating Agent | Base | Conditions | Product |
| Phenolic Precursor | Diethyl Carbonate (DEC) | K₂CO₃ or NaOEt | High Temperature, Distillation | Aryl Ethyl Ether |
| 4-substituted Phenol | Diethyl Carbonate | Potassium Carbonate | Atmospheric pressure, ~137°C | 4-substituted Aryl Ethyl Ether |
Regioselective Introduction of the tert-Butyl Moiety
The introduction of the bulky tert-butyl group onto the phenolic ring is another key synthetic challenge. The position of this group is crucial for the final properties of the molecule. Friedel-Crafts alkylation is the most common method for this transformation.
Acid-Catalyzed Alkylation of Phenolic Precursors
The tert-butylation of phenols is a classic example of a Friedel-Crafts alkylation reaction, which proceeds via electrophilic aromatic substitution. whiterose.ac.uk This reaction is typically catalyzed by an acid, which can be a homogeneous liquid acid (like sulfuric or phosphoric acid) or, increasingly, a solid acid catalyst. mdpi.com The alkylating agent is commonly tert-butyl alcohol or isobutylene.
The use of solid acid catalysts, such as zeolites (e.g., H-β, H-Y), clays (B1170129) (e.g., montmorillonite), or sulfated zirconia, offers several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity. mdpi.comiitm.ac.inresearchgate.net The reaction mechanism can proceed through a concerted pathway where the phenol and tert-butyl alcohol are co-adsorbed on the catalyst surface, or a stepwise mechanism involving the formation of a tert-butyl carbenium ion. researchgate.netacs.org The nature of the acid sites (Brønsted vs. Lewis) on the catalyst can influence the product distribution. mdpi.comiitm.ac.in For instance, the tert-butylation of 4-methoxyphenol (B1676288) has been extensively studied using various solid acid catalysts to produce butylated hydroxyanisole (BHA). researchgate.netgoogle.comresearchgate.net
| Phenolic Substrate | Alkylating Agent | Catalyst | Key Feature |
| Phenol | tert-Butyl Alcohol | H-FeMCM-41 | High para-selectivity iitm.ac.in |
| Phenol | tert-Butyl Alcohol | H-β Zeolite | Studied via ONIOM method researchgate.netacs.org |
| 4-Methoxyphenol | Methyl tert-butyl ether (MTBE) | Dealuminated Y Zeolite | High activity and suitable pore dimension researchgate.net |
| Phenol | tert-Butyl Alcohol | Hierarchical Porous Silica-Alumina | Enhanced activity due to micro-mesoporous structure mdpi.com |
Steric Control in Aromatic Substitution Reactions
The regioselectivity of the Friedel-Crafts alkylation of phenols is significantly influenced by steric factors. nih.gov The bulky nature of the tert-butyl group plays a crucial role in directing its position on the aromatic ring. The hydroxyl group of the phenol is an ortho-, para-directing group. While the ortho position is kinetically favored, the thermodynamic product is often the para-substituted isomer due to steric hindrance from the hydroxyl group. iitm.ac.in
In the case of synthesizing this compound, if the tert-butylation is performed on 2-ethoxyphenol (B1204887), the incoming tert-butyl group will be directed to the positions ortho and para to the hydroxyl group. The ethoxy group at the 2-position will sterically hinder the attack at the 6-position, and the electronic directing effect of the hydroxyl group will favor substitution at the 4- and 6-positions. The combination of these steric and electronic effects will strongly favor the formation of the 4-tert-butyl isomer. The large size of the tert-butyl group itself prevents over-alkylation to a large extent, although di-substituted products can sometimes be formed. iitm.ac.in Computational studies have been used to model these steric and electronic effects to predict reactivity.
Protecting Group Strategies Involving tert-Butyl Functionality
The tert-butyl group is a valuable tool in organic synthesis, frequently employed as a protecting group for hydroxyl functionalities, including phenols, due to its steric bulk and specific cleavage conditions. scientificupdate.comnih.govresearchgate.net Its size provides significant steric hindrance, which can protect sensitive areas within a molecule and minimize undesired side reactions during complex synthetic sequences. nih.govresearchgate.net
The tert-butyl group is notably stable under basic conditions, making it a versatile choice when other protecting groups might be labile. researchgate.net It is typically introduced via Friedel-Crafts alkylation of a phenol using reagents like isobutylene, tert-butanol (B103910), or tert-butyl acetate (B1210297) in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. scientificupdate.com However, these methods can sometimes lead to mixtures of regioisomers, which may require separation. scientificupdate.com
A key advantage of the tert-butyl group is its selective removal. Deprotection is often achieved through a retro-Friedel-Crafts reaction using a Lewis acid like aluminum chloride in a solvent such as toluene. scientificupdate.com This allows for the unmasking of the phenol at a desired stage of the synthesis. scientificupdate.com The tert-butyl group can also be cleaved under acidic conditions, for instance, with trifluoroacetic acid. wikipedia.org This orthogonality allows for selective deprotection in the presence of other protecting groups sensitive to different conditions. wikipedia.org For example, in a molecule containing both a benzyl (B1604629) ester and a tert-butyl ether, the benzyl group can be removed by hydrogenolysis while the tert-butyl group remains intact. wikipedia.org
The stability and selective removal of the tert-butyl group make it a strategic choice for directing reactions to other parts of a molecule. By blocking the reactive ortho and/or para positions of a phenol, chemists can achieve regioselectivity in subsequent reactions. scientificupdate.com
Convergent and Linear Synthesis Pathways
The construction of complex organic molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. fiveable.mechemistnotes.com
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear | Step-by-step assembly of the target molecule. chemistnotes.commsuniv.ac.in | Conceptually simple to plan. | Overall yield can be low due to the multiplicative effect of individual step yields. msuniv.ac.insinica.edu.tw Longer overall reaction sequence. fiveable.me |
| Convergent | Independent synthesis of fragments followed by their assembly. fiveable.mechemistnotes.com | Higher overall yields. chemistnotes.com More efficient and time-saving. fiveable.me Allows for flexibility in fragment assembly. fiveable.me | May require more complex planning to design the synthesis of individual fragments. |
Strategies for Assembling the this compound Core
The synthesis of this compound involves the assembly of a substituted phenolic ether. A common and fundamental method for forming the ether linkage is the Williamson ether synthesis. uwindsor.canumberanalytics.com This reaction involves the O-alkylation of a phenoxide ion with an alkyl halide. francis-press.com
A plausible retrosynthetic analysis for this compound would disconnect the ether bond, leading to two primary synthetic routes based on the Williamson ether synthesis:
Route A: Start with 4-tert-butylcatechol (1,2-dihydroxy-4-tert-butylbenzene). Selective mono-ethoxylation at the less hindered hydroxyl group would yield the target compound.
Route B: An alternative approach begins with 4-methoxyphenol, which is first tert-butylated to give 2-tert-butyl-4-methoxyphenol. sigmaaldrich.comresearchgate.net Subsequent ether cleavage and re-etherification with an ethyl group would provide the final product. A process for preparing 2-tert-butyl-4-methoxyphenol by reacting 4-bromo-2-tert-butylphenol (B178157) with a methoxide (B1231860) in the presence of a catalyst has also been described. google.com
The synthesis of related substituted phenols often involves electrophilic aromatic substitution reactions. rsc.org However, controlling the regioselectivity can be challenging due to the directing effects of the substituents already present on the aromatic ring. rsc.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic route. For the Williamson ether synthesis, several factors can be fine-tuned. numberanalytics.com
Base and Solvent: The choice of base and solvent significantly impacts the reaction. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in generating the phenoxide ion. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they solvate the cation, thereby increasing the nucleophilicity of the phenoxide. numberanalytics.com For instance, an inquiry-based experiment optimizing the Williamson ether synthesis of 2-fluorophenetole (B1584092) utilized potassium carbonate as the base in either absolute ethanol or acetonitrile. acs.org Solvent-free conditions have also been explored for the etherification of phenols, offering an environmentally friendly alternative. researchgate.net
Temperature and Reactants: The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com The nature of the alkylating agent is also important; for introducing an ethyl group, ethyl bromide or ethyl iodide would be common choices. acs.org
Catalysis: In some cases, transition metal catalysis can be employed to facilitate the formation of aryl ethers. For example, copper-catalyzed reactions of aryl halides with hydroxides or alkoxides can be an effective method for preparing phenols and their ethers. youtube.com Rhodium and ruthenium complexes have also been shown to catalyze the nucleophilic aromatic substitution of halobenzenes and phenols. acs.org
The following table summarizes key parameters that can be optimized for the Williamson ether synthesis:
| Parameter | Options | Effect on Reaction |
| Base | NaH, KOtBu, K₂CO₃, NaOH. numberanalytics.comacs.org | Deprotonates the phenol to form the nucleophilic phenoxide. Stronger bases generally lead to faster reactions. |
| Solvent | DMF, DMSO, Acetonitrile, Ethanol, Solvent-free. numberanalytics.comacs.orgresearchgate.net | Polar aprotic solvents enhance nucleophilicity. Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Alkylating Agent | Ethyl bromide, Ethyl iodide, Diethyl sulfate. acs.orgresearchgate.net | The leaving group ability (I > Br > Cl) affects the reaction rate. |
| Temperature | Varies depending on reactants and solvent. | Higher temperatures increase the rate but can lead to side reactions like elimination. numberanalytics.com |
| Catalyst | Copper, Rhodium, Palladium complexes. youtube.comacs.org | Can enable the use of less reactive starting materials or milder conditions. |
Chemoenzymatic Synthesis Approaches for Related Phenolic Ethers
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the broad applicability of chemical reactions, offering a powerful strategy for the synthesis of various compounds, including phenolic derivatives. mdpi.comresearchgate.net Enzymes, such as lipases and decarboxylases, can operate under mild conditions with high regio- and enantioselectivity, which is often difficult to achieve with purely chemical methods. researchgate.netrsc.org
While a specific chemoenzymatic route to this compound is not prominently described, the principles can be applied to the synthesis of related phenolic ethers and their precursors. For example, lipases like Novozyme 435 have been used for the enzymatic esterification of phenolic acids. mdpi.com A versatile method for synthesizing fluorescein (B123965) carboxyalkyl ethers involved a chemoenzymatic approach where a lipase (B570770) was used for the hydrolysis of a benzyl ester. nih.gov
Phenolic acid decarboxylases (PADs) are another class of enzymes used in chemoenzymatic cascades. rsc.org For instance, a PAD from Bacillus subtilis has been employed for the decarboxylation of bio-based phenolic acids, which can then undergo further chemical modification. researchgate.netrsc.org This approach has been used to produce acetylated hydroxystyrenes in a one-pot, two-step process. researchgate.net The development of such chemoenzymatic systems is often focused on creating sustainable and efficient processes, utilizing renewable solvents and reusable immobilized enzymes. rsc.orgacs.org
The application of these enzymatic methods to precursors of this compound could offer greener and more selective synthetic pathways. For instance, a lipase could be used for the selective acylation or deacylation of a dihydroxylated precursor, or a decarboxylase could be used to modify a phenolic acid intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual nuclei and their connectivity.
One-dimensional ¹H and ¹³C NMR spectroscopy provides foundational information regarding the number and types of protons and carbons in a molecule. While specific experimental data for this compound is not publicly available, a detailed analysis can be extrapolated from structurally similar compounds such as 2-tert-butyl-4-ethylphenol (B1222043) chemicalbook.com, 2,6-di-tert-butyl-4-methylphenol hmdb.ca, and 4-tert-butylphenol (B1678320) chemicalbook.com.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group, the tert-butyl group, and the phenolic hydroxyl group. The aromatic protons on the substituted ring will appear as a set of coupled multiplets in the range of δ 6.5-7.5 ppm. The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃), with the quartet being deshielded due to its proximity to the oxygen atom. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, typically in the upfield region around δ 1.3 ppm. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbons attached to the oxygen atoms (C-1 and C-2) being the most deshielded. The quaternary carbon of the tert-butyl group and the methyl carbon will appear at approximately δ 34 ppm and δ 31 ppm, respectively. The carbons of the ethoxy group are expected around δ 64 ppm (CH₂) and δ 15 ppm (CH₃).
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OH | Variable (broad singlet) | - |
| Ar-H | 6.5 - 7.5 (multiplets) | 110 - 125 |
| -OCH₂CH₃ | ~4.0 (quartet) | ~64 |
| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |
| -C(CH₃)₃ | ~1.3 (singlet) | ~34 (quaternary), ~31 (methyls) |
| Ar-C (Substituted) | - | 135 - 155 |
Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For this compound, this would confirm the connectivity within the ethoxy group (correlation between the -CH₂- and -CH₃ protons) and the coupling patterns among the aromatic protons, thus defining their relative positions on the benzene (B151609) ring. science.govcolumbia.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to their respective aromatic carbon signals and the ethoxy protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. columbia.edu This is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the tert-butyl protons and the aromatic carbon at position 4, as well as the adjacent aromatic carbons. Similarly, the ethoxy protons would show correlations to the aromatic carbon at position 2. These correlations definitively establish the substitution pattern on the phenol ring.
NOESY experiments provide information about the spatial proximity of nuclei, which is critical for determining the preferred conformation of the molecule. science.govmdpi.com In the case of this compound, a NOESY spectrum would be expected to show cross-peaks between the protons of the ethoxy group and the aromatic proton at position 3, confirming their close spatial relationship. Additionally, correlations between the tert-butyl protons and the aromatic protons at positions 3 and 5 would further solidify the structural assignment.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and the elucidation of fragmentation pathways. scispace.com For this compound (C₁₂H₁₈O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated with high precision.
The fragmentation of substituted phenols often involves characteristic losses. researchgate.net A primary fragmentation pathway for this compound under electron ionization (EI) would likely involve the loss of a methyl group from the tert-butyl moiety to form a stable benzylic-type carbocation, resulting in a fragment at [M-15]⁺. Another prominent fragmentation would be the cleavage of the ethyl group from the ethoxy moiety, leading to a fragment at [M-29]⁺. Further fragmentation could involve the loss of the entire tert-butyl group ([M-57]⁺) or the ethoxy group ([M-45]⁺). The analysis of these fragment ions allows for the confirmation of the presence and position of the substituents.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Structure | m/z |
| [M]⁺ | C₁₂H₁₈O₂⁺ | 194.1307 |
| [M-CH₃]⁺ | C₁₁H₁₅O₂⁺ | 179.1072 |
| [M-C₂H₅]⁺ | C₁₀H₁₃O₂⁺ | 165.0916 |
| [M-C₄H₉]⁺ | C₈H₉O₂⁺ | 137.0603 |
| [M-OC₂H₅]⁺ | C₁₀H₁₃O⁺ | 149.0966 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. chemicalbook.comuliege.be
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the alkyl groups would appear around 2850-3100 cm⁻¹. Characteristic C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and phenol functionalities would be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are often strong in the Raman spectrum. The symmetric C-H stretching of the alkyl groups would also be prominent.
Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H Stretch (Phenol) | 3200-3600 (broad) | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Alkyl) | 2850-2970 | 2850-2970 |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |
| C-O Stretch (Ether) | 1200-1300 | Present |
| C-O Stretch (Phenol) | 1000-1100 | Present |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.
UV-Vis Spectroscopy: Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. upi.edu For this compound, two main absorption bands would be expected. The primary band (E-band) would likely appear around 200-220 nm, and a secondary band (B-band) with fine structure would be observed at longer wavelengths, typically around 270-290 nm. The substitution on the phenolic ring with an electron-donating ethoxy group and a tert-butyl group is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted phenol.
Fluorescence Spectroscopy: Many phenolic compounds are fluorescent, emitting light after being excited by UV radiation. The fluorescence emission spectrum of this compound would be expected to be a mirror image of its longest wavelength absorption band, with the emission maximum shifted to a longer wavelength (Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be influenced by the solvent polarity and pH. While specific fluorescence data for this compound is scarce in the literature, related phenolic compounds are known to be fluorescent, suggesting that this compound would also exhibit this property.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
The determination of the crystal structure of this compound would provide invaluable insights into its molecular architecture and intermolecular interactions in the solid state. This section would traditionally present the detailed findings from such an analysis.
Solid-State Molecular Conformation:
Crystal Packing and Intermolecular Interactions:
Beyond the individual molecule, X-ray crystallography illuminates how molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular forces such as hydrogen bonds, van der Waals interactions, and potentially π-π stacking interactions between the aromatic rings. The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the hydroxyl and ethoxy groups can act as hydrogen bond acceptors. The analysis would detail the hydrogen-bonding network, which is a critical determinant of the crystal's stability and physical properties.
Data Tables:
Were the data available, it would be presented in standardized tables. A Crystal Data and Structure Refinement Table would summarize the experimental parameters, including the crystal system, space group, unit cell dimensions, and refinement statistics. Further tables would list Atomic Coordinates and Hydrogen Bond Geometry , providing the quantitative basis for the structural discussion.
In the absence of experimental data for this compound, a comparative analysis with structurally related compounds for which crystallographic data is available, such as 2-tert-butyl-4-methoxyphenol or other substituted phenols, could offer predictive insights. However, such a comparison falls outside the strict scope of this article, which is focused solely on this compound.
Should the crystallographic data for this compound become publicly available in the future, a detailed and quantitative description of its solid-state structure could be provided.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is the primary site of several key reactions, including proton transfer and oxidation.
Proton transfer is a rapid equilibrium process where the phenol can donate its proton to a base, forming a phenoxide ion. nih.govsavemyexams.com This equilibrium is central to many of its reactions, as the phenoxide is a more potent nucleophile than the neutral phenol. The rate and extent of proton transfer are influenced by the solvent and the strength of the base involved. rsc.org In the context of proton-coupled electron transfer (PCET), the transfer of a proton can be mechanistically linked to an electron transfer event, a process critical in antioxidant chemistry. nih.gov
Phenols, particularly those with bulky substituents, are known for their antioxidant properties, which stem from their ability to undergo oxidation and form stable phenoxyl radicals. The oxidation of this compound involves the initial loss of a hydrogen atom from the hydroxyl group to a radical species, generating a 4-(tert-butyl)-2-ethoxyphenoxyl radical.
The stability of this resulting radical is a key determinant of the compound's antioxidant efficacy. The stability is enhanced by two main factors:
Steric Shielding : The ethoxy group at the ortho position and, more significantly, the bulky tert-butyl group provide steric hindrance around the radical center, which protects it from further reactions that would lead to degradation. nih.govmdpi.com
Resonance Delocalization : The unpaired electron of the phenoxyl radical can be delocalized over the aromatic ring, contributing to its stability.
The general mechanism for the antioxidant action of hindered phenols involves the donation of the phenolic hydrogen to a reactive free radical (R•), thus neutralizing it and stopping a radical chain reaction, as depicted in the table below.
| Step | Reaction Description |
| Initiation | A reactive radical (R•) is present in the system. |
| Propagation | The phenol (ArOH) donates a hydrogen atom to the radical. |
| Termination | A stable phenoxyl radical (ArO•) and a non-radical product (RH) are formed. |
The generated 4-(tert-butyl)-2-ethoxyphenoxyl radical is relatively stable and less likely to propagate new radical chains. wikipedia.org These stable phenoxyl radicals can undergo further reactions, such as dimerization or reaction with other radical species, to form non-radical products. For example, the oxidation of the closely related 2,4,6-tri-tert-butylphenol (B181104) produces a stable deep-blue phenoxy radical. wikipedia.org Similarly, studies on the autoxidation of 4-methoxy-2-tert-butylphenol, a structural analog, show it leads to an ortho-coupled diol, which is subsequently oxidized to a dibenzofuran-1,4-quinone. rsc.org
Electrophilic and Nucleophilic Aromatic Substitutions
The aromatic ring of this compound is susceptible to electrophilic substitution, with the regiochemical outcome being directed by the existing substituents.
Both the hydroxyl and ethoxy groups are ortho, para-directing and activating groups for electrophilic aromatic substitution due to their ability to donate electron density to the ring through resonance. The tert-butyl group is also an ortho, para-director, though its influence is primarily through a weaker inductive effect. mdpi.com
The directing effects of the substituents are summarized in the table below:
| Substituent | Position | Directing Effect |
| Hydroxyl (-OH) | 1 | ortho, para (activating) |
| Ethoxy (-OC2H5) | 2 | ortho, para (activating) |
| tert-Butyl (-C(CH3)3) | 4 | ortho, para (activating) |
Given the positions of the existing groups, the potential sites for electrophilic attack are positions 3, 5, and 6. The hydroxyl group strongly activates the ortho (position 6) and para positions. The ethoxy group activates its ortho (position 3) and para (position 5) positions. The combined activating effect of the hydroxyl and ethoxy groups makes the ring highly reactive. The most likely positions for substitution would be those activated by the powerful hydroxyl group, particularly the unoccupied ortho position (6). However, steric hindrance plays a crucial role in determining the final product distribution.
The bulky tert-butyl group at position 4 and the ethoxy group at position 2 exert significant steric hindrance, which can impede the approach of an electrophile to adjacent positions. mdpi.comlibretexts.org This steric hindrance can dramatically affect both the rate of reaction and the regioselectivity.
For instance, in electrophilic substitution reactions, attack at position 3 (ortho to the ethoxy group) and position 5 (ortho to the tert-butyl group) would be sterically hindered. The most accessible position for an incoming electrophile is likely position 6, which is ortho to the strongly activating hydroxyl group but adjacent to a proton. Therefore, electrophilic substitution is expected to occur preferentially at this position.
Studies on related systems confirm this trend. For example, Mannich reactions on 2,6-di-tert-butylphenol (B90309) show that substitution occurs exclusively at the para-position due to the steric blocking of the ortho-positions. Similarly, in the oxidative fluorination of 4-tert-butyl-2-methoxyphenol, the reaction does not yield the expected fluorinated phenol but instead forms tert-butyl-benzoquinones, suggesting that the initial electrophilic attack is followed by subsequent oxidation and rearrangement, a pathway likely influenced by the substitution pattern. cas.cz
Reactivity of the Ether Linkage
The ether linkage in this compound is generally stable under many conditions. libretexts.org However, like other aryl alkyl ethers, it can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. libretexts.orglibretexts.org
The cleavage of the ethyl-oxygen bond would proceed via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. In this SN2-type reaction, the nucleophile attacks the less hindered carbon of the ether, which in this case is the ethyl group. This would result in the formation of 4-tert-butylcatechol (a dihydroxybenzene) and ethyl halide. libretexts.org
The reaction sequence is as follows:
Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid to form a good leaving group.
Nucleophilic attack: The halide anion (e.g., Br⁻) acts as a nucleophile and attacks the ethyl group, displacing the dihydroxybenzene moiety.
It is important to note that cleavage of the aryl-oxygen bond does not occur under these conditions because sp²-hybridized carbon atoms of the aromatic ring are not susceptible to SN2 or SN1 reactions. libretexts.org While methods exist for the cleavage of tert-butyl ethers, the ethyl ether in this compound requires strong acidic conditions for cleavage. organic-chemistry.org
Ether Cleavage Mechanisms
The cleavage of the ether bond in this compound is a fundamental reaction that typically proceeds under acidic conditions. libretexts.org The mechanism of this cleavage is dictated by the structure of the ether and can follow either an S(_N)1 or S(_N)2 pathway. spcmc.ac.inmasterorganicchemistry.com In this compound, the ether linkage consists of an ethyl group and a substituted phenyl group attached to the oxygen atom.
Generally, ether cleavage is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following this activation step, a nucleophile, typically the halide ion from the acid, attacks one of the adjacent carbon atoms.
For this compound, the cleavage can occur at either the ethyl-oxygen bond or the phenyl-oxygen bond. Due to the high strength of the sp-hybridized carbon-oxygen bond of the phenyl ring, cleavage at this position is unfavorable. masterorganicchemistry.com Therefore, the nucleophilic attack occurs at the ethyl group's primary carbon. This reaction proceeds via an S(_N)2 mechanism , where the iodide or bromide ion acts as the nucleophile, attacking the less sterically hindered ethyl group. masterorganicchemistry.comstackexchange.com This results in the formation of 4-tert-butylcatechol (4-tert-butylbenzene-1,2-diol) and an ethyl halide.
If the ether contained a tertiary alkyl group, such as a tert-butyl group directly attached to the ether oxygen, the mechanism would shift to an S(_N)1 pathway . masterorganicchemistry.comorgoreview.com This is because the departure of the leaving group would form a stable tertiary carbocation. orgoreview.com In the case of this compound, the tert-butyl group is on the aromatic ring and not directly involved in the ether linkage, thus the S(_N)2 pathway at the ethyl group is the predominant mechanism for cleavage.
| Substrate Structure | Mechanism | Key Features | Products for this compound |
| Primary alkyl ether | S(_N)2 | Concerted backside attack by nucleophile on the less hindered carbon. masterorganicchemistry.com | 4-tert-Butylcatechol and Ethyl Halide |
| Tertiary alkyl ether | S(_N)1 | Formation of a stable carbocation intermediate. orgoreview.comquora.com | Not directly applicable |
O-to-C Rearrangement Studies of Phenolic Ethers
The rearrangement of groups from the oxygen atom to the carbon skeleton of the aromatic ring is a significant transformation for phenolic derivatives. While the Claisen rearrangement is a well-known example for allyl phenyl ethers, other types of rearrangements can occur with different substituents. thermofisher.cnorganic-chemistry.orglibretexts.org
For simple alkyl phenolic ethers like this compound, a direct thermal rearrangement of the ethoxy group from the oxygen to the ring is not a commonly observed reaction under standard conditions. However, related rearrangements can be induced under specific catalytic conditions.
The Fries rearrangement is a classic example where an acyl group from a phenolic ester migrates to the ortho or para position of the aromatic ring in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.com This reaction proceeds through the formation of an acylium carbocation intermediate which then performs an electrophilic aromatic substitution on the phenol ring. wikipedia.org While this applies to esters, analogous Lewis acid-catalyzed rearrangements of phenolic ethers have been investigated. acs.orgresearchgate.net For this compound, treatment with a Lewis acid like AlCl(_3) could potentially catalyze the cleavage of the ether bond and subsequent alkylation of the aromatic ring, although this is less common than the Fries rearrangement of esters.
A Photo-Fries rearrangement is a photochemical alternative that proceeds via a radical mechanism and can also yield ortho- and para-substituted products. wikipedia.org This reaction is less common in commercial applications due to typically low yields.
Another relevant transformation involves the rearrangement of the tert-butyl group itself under acidic conditions, a known phenomenon in Friedel-Crafts chemistry. This can lead to isomerization of the substitution pattern on the aromatic ring.
| Rearrangement Type | Migrating Group | Catalyst/Conditions | Key Intermediate |
| Claisen Rearrangement | Allyl | Heat (~250 °C) | Cyclic, six-membered transition state libretexts.orglibretexts.org |
| Fries Rearrangement | Acyl | Lewis Acid (e.g., AlCl(_3)) | Acylium carbocation wikipedia.org |
| Photo-Fries Rearrangement | Acyl | UV light | Radical intermediate wikipedia.org |
| Lewis Acid-Catalyzed Ether Rearrangement | Alkyl | Lewis Acid | Carbocation |
Oxidative Coupling Reactions
Phenols, including this compound, can undergo oxidative coupling reactions to form dimers and polymers. jst.go.jp These reactions are of significant interest as they provide routes to complex molecules like biphenols and diaryl ethers, which are found in many natural products and biologically active compounds. nih.govnih.gov The reaction typically proceeds through the formation of a phenoxy radical intermediate.
Various catalytic systems have been developed to control the selectivity of these couplings:
Iron-Catalyzed Coupling : Iron catalysts have been shown to be effective for the oxidative coupling of phenols. nih.govepa.govwindows.netacs.org Depending on the reaction conditions and the specific iron complex used, both C-C and C-O coupled products can be obtained. For instance, iron-catalyzed oxidative cross-coupling of phenols with alkenes can lead to the formation of dihydrobenzofuran structures. acs.org
Photocatalytic Coupling : Visible-light photocatalysis offers a mild and efficient method for phenol coupling. nih.govnih.govresearchgate.netnsf.gov Using photocatalysts, often in the presence of an oxidant like air, phenols can be selectively coupled. nih.govnih.gov The regioselectivity of cross-coupling reactions can often be controlled based on the oxidation potentials and nucleophilicity of the phenol partners. nih.govnsf.gov Studies on structurally similar phenols, such as 2-tert-butyl-4-methoxyphenol, have demonstrated the feasibility of these reactions. nih.gov
Other Metal Catalysts : Other transition metals like copper and vanadium have also been employed to catalyze the oxidative coupling of phenols.
The substitution pattern of this compound, with a bulky tert-butyl group at the para position relative to the hydroxyl group, will influence the regioselectivity of the coupling. The coupling is most likely to occur at the ortho position relative to the hydroxyl group that is not occupied by the ethoxy group. The oxidation potential of the phenol is a critical factor; phenols with oxidation potentials that are too high may not react under certain catalytic conditions. acs.org
Investigation of Reaction Intermediates and Transition States
The mechanisms of the reactions described above are elucidated through the study of their transient intermediates and transition states.
Ether Cleavage Intermediates : In the acid-catalyzed cleavage of ethers, the initial intermediate is a protonated ether (oxonium ion) . spcmc.ac.invaia.com For an S(_N)2 mechanism, the reaction proceeds through a trigonal bipyramidal transition state where the nucleophile attacks and the leaving group departs simultaneously. masterorganicchemistry.com In a hypothetical S(_N)1 cleavage, a planar carbocation intermediate would be formed, which is then attacked by the nucleophile. orgoreview.comquora.com
Rearrangement Transition States : Concerted rearrangement reactions like the Claisen rearrangement proceed through highly ordered, cyclic transition states. organic-chemistry.orglibretexts.orgspcmc.ac.in The Claisen rearrangement, for example, involves a six-membered chair-like transition state. organic-chemistry.org Rearrangements like the Fries rearrangement involve discrete intermediates, specifically an acylium carbocation . wikipedia.orgbyjus.com
Oxidative Coupling Intermediates : The key intermediate in oxidative coupling is the phenoxy radical . nih.gov This radical is generated by a one-electron oxidation of the parent phenol. The stability and reactivity of this radical are influenced by the substituents on the aromatic ring. The presence of electron-donating groups and sterically bulky groups, like the tert-butyl group, can stabilize the phenoxy radical. The subsequent coupling can occur through a radical-radical combination or by the attack of a neutral phenol molecule on a phenoxy radical. nih.govresearchgate.net Further oxidation of the initial coupled product can lead to other intermediates like quinones or quinone methides. msu.runih.gov Electron Spin Resonance (ESR) spectroscopy is a key technique used to detect and characterize these radical intermediates. nih.goviiarjournals.org Studies on similar molecules like 2-tert-butyl-4-methoxyphenol have confirmed the formation of phenoxy radicals during oxidation. nih.gov
| Reaction Type | Key Intermediate(s) | Key Transition State(s) |
| S(_N)2 Ether Cleavage | Oxonium ion | Trigonal bipyramidal |
| S(_N)1 Ether Cleavage | Oxonium ion, Carbocation | Corresponds to carbocation formation |
| Claisen Rearrangement | None (concerted) | Cyclic, six-membered |
| Fries Rearrangement | Acylium carbocation | - |
| Oxidative Coupling | Phenoxy radical, Quinones | - |
Computational and Theoretical Chemistry Studies of 4 Tert Butyl 2 Ethoxyphenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of a compound at the electronic level.
Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(tert-Butyl)-2-ethoxyphenol, DFT calculations, employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized ground state geometry. This would provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. Furthermore, DFT is instrumental in calculating key electronic properties like total energy, dipole moment, and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.
Ab Initio Methods for Energy and Property Predictions
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to predict the energy and various molecular properties of this compound. These calculations, while computationally more intensive than DFT, can provide benchmark data for energies and are valuable for confirming the results obtained from DFT.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions, such as electrophilic or nucleophilic attacks.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen atoms of the hydroxyl and ethoxy groups, and any electron-deficient regions, providing a visual guide to its chemical reactivity and intermolecular interactions, such as hydrogen bonding.
Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis
Non-covalent interactions play a crucial role in the supramolecular chemistry and physical properties of molecular solids. NCI analysis is a computational technique used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking. Hirshfeld surface analysis complements this by mapping the intermolecular contacts in a crystal structure. For this compound, these analyses would provide a detailed understanding of how individual molecules interact with each other in the solid state, influencing properties like melting point and solubility. The analysis generates 2D fingerprint plots that quantify the contribution of different types of intermolecular contacts.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) could be used to calculate the electronic absorption spectra (UV-Vis). A close agreement between the calculated and experimentally measured spectra would confirm the accuracy of the computed molecular structure and electronic properties.
Solvent Effects on Molecular Properties and Reactivity
No specific studies on the solvent effects on the molecular properties and reactivity of this compound were found. General computational studies on other phenols indicate that solvents can influence properties such as hydrogen bond strength, electronic structure, and reactivity by stabilizing or destabilizing reactants, transition states, and products. However, without specific calculations for this compound, any discussion would be speculative and fall outside the strict scope of this article.
Reaction Pathway Exploration and Transition State Characterization
There is no available research on the exploration of reaction pathways or the characterization of transition states involving this compound. Such studies would typically involve quantum mechanical calculations to map out the potential energy surface for specific reactions, identify transition state structures, and calculate activation energies. The absence of this research means no data can be presented on the mechanisms of reactions this compound might undergo.
Derivatization Strategies and Analogue Synthesis for 4 Tert Butyl 2 Ethoxyphenol Scaffold
Functionalization of the Aromatic Ring
The benzene (B151609) ring of 4-(tert-butyl)-2-ethoxyphenol is activated towards electrophilic aromatic substitution by three electron-donating groups: the hydroxyl, the ethoxy, and the tert-butyl groups. This inherent reactivity can be harnessed to introduce additional substituents in a controlled manner.
Introduction of Additional Substituents via Directed Metalation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govwku.edu The technique relies on a Directed Metalation Group (DMG) which coordinates to a strong organolithium base, facilitating deprotonation at a specific adjacent (ortho) position on the aromatic ring. uwindsor.ca The resulting aryllithium intermediate can then react with a wide range of electrophiles to introduce new functional groups. researchgate.net
For the this compound scaffold, both the hydroxyl and the ethoxy groups can serve as DMGs. However, the acidic proton of the phenolic hydroxyl group would be abstracted first by the strong base. Therefore, to achieve metalation on the aromatic ring, the hydroxyl group typically requires protection. Common protecting groups that also function as potent DMGs include O-carbamates or methoxymethyl (MOM) ethers. uwindsor.ca
Once the hydroxyl group is protected, the combined directing influence of the protected hydroxyl at C1 and the ethoxy group at C2 would strongly favor lithiation at the C6 position. The bulky tert-butyl group at C4 sterically hinders the C3 and C5 positions, further enhancing the regioselectivity of the reaction. The process involves treating the protected phenol (B47542) with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of an additive like tetramethylethylenediamine (TMEDA), followed by quenching with an electrophile. researchgate.net
| Electrophile (E+) | Reagent Example | Substituent Introduced (-E) | Resulting Compound Class |
|---|---|---|---|
| Iodination | Iodine (I₂) | -I | Aryl Iodide |
| Carboxylation | Carbon Dioxide (CO₂) | -COOH | Carboxylic Acid |
| Formylation | N,N-Dimethylformamide (DMF) | -CHO | Aldehyde |
| Silylation | Trimethylsilyl (B98337) chloride (TMSCl) | -Si(CH₃)₃ | Aryl Silane |
| Alkylation | Methyl Iodide (CH₃I) | -CH₃ | Methylated Phenol Derivative |
Mannich Reaction Derivatization
The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an active hydrogen-containing compound. wikipedia.org For phenols, this reaction is a form of electrophilic aromatic substitution where the electrophile is an iminium ion generated in situ from formaldehyde and a primary or secondary amine. researchgate.net The hydroxyl group of the phenol strongly activates the ortho and para positions for this substitution.
In the case of this compound, the para position (C4) is blocked by the tert-butyl group. The hydroxyl and ethoxy groups activate the available ortho positions (C3 and C5, relative to the ethoxy group). The reaction is highly regioselective, and aminomethylation is expected to occur predominantly at the C5 position, which is ortho to the activating ethoxy group and avoids steric hindrance from the adjacent tert-butyl group. tandfonline.comresearchgate.net The reaction is typically carried out by heating the phenol with formaldehyde and the desired amine, often in an alcohol solvent. researchgate.netmdpi.com
| Amine Component | Amine Formula | Resulting Mannich Base Substituent at C5 |
|---|---|---|
| Dimethylamine | HN(CH₃)₂ | -CH₂N(CH₃)₂ |
| Diethylamine | HN(CH₂CH₃)₂ | -CH₂N(CH₂CH₃)₂ |
| Piperidine | C₅H₁₀NH | -CH₂(NC₅H₁₀) |
| Morpholine | C₄H₈ONH | -CH₂(NC₄H₈O) |
| Thiomorpholine | C₄H₈SNH | -CH₂(NC₄H₈S) |
Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a highly versatile functional handle for derivatization. Its acidic nature and nucleophilicity allow for a wide range of transformations, leading to the synthesis of ethers, esters, and other analogues. These modifications can significantly alter the parent molecule's physicochemical properties.
Key transformations include:
Etherification: The Williamson ether synthesis, involving the deprotonation of the phenol with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide, is a common method to produce a variety of ethers.
Esterification: Phenolic esters can be readily prepared by reacting the phenol with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). organic-chemistry.org This is a widely used method for creating derivatives of hindered phenols. google.comgoogle.com
Carbamoylation: Reaction with isocyanates yields carbamates, which can also serve as powerful directing groups in subsequent metalation reactions.
Phosphorylation: The hydroxyl group can be converted into a phosphate ester, a transformation relevant in the synthesis of biologically active molecules. google.com
| Transformation Type | Typical Reagents | Resulting Functional Group |
|---|---|---|
| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | -OR (Alkoxy) |
| Esterification | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | -OC(O)R (Ester) |
| Silylation | Silyl Chloride (e.g., TBDMSCl), Base (e.g., Imidazole) | -OSiR₃ (Silyl Ether) |
| Carbamoylation | Isocyanate (R-N=C=O) | -OC(O)NHR (Carbamate) |
| Phosphorylation | Phosphorus oxychloride (POCl₃) | -OP(O)(OH)₂ (Phosphate) |
Modifications of the Ethoxy Side Chain
The ethoxy group at the C2 position is an ether linkage, which is generally chemically robust and less reactive compared to the phenolic hydroxyl group. The primary transformation targeting this side chain is ether cleavage, also known as O-dealkylation. acsgcipr.org
This reaction typically requires harsh conditions, such as treatment with strong protic acids (e.g., HBr) or Lewis acids (e.g., boron tribromide, BBr₃). The cleavage of the ethyl-oxygen bond would convert the 2-ethoxy group back into a hydroxyl group, yielding the corresponding catechol derivative, 4-(tert-butyl)benzene-1,2-diol. While this transformation fundamentally alters the core scaffold, it represents a valid synthetic route for accessing catechol analogues from the this compound starting material.
Design Principles for Novel Chemical Entities Based on the this compound Core
The design of new molecules based on a parent scaffold requires a thorough understanding of the interplay between the structure's features and its chemical reactivity. For this compound, the substituents on the aromatic ring govern the molecule's behavior in chemical transformations.
Structure-Reactivity Relationship Studies in Chemical Transformations
The reactivity of the this compound core is determined by a combination of electronic and steric effects exerted by its substituents.
Electronic Effects: The phenolic hydroxyl, the C2-ethoxy group, and the C4-tert-butyl group are all electron-donating groups. They increase the electron density of the aromatic ring through resonance (for -OH and -OEt) and induction (for -C(CH₃)₃), thereby activating the ring towards electrophilic aromatic substitution. This enhanced nucleophilicity is central to reactions like Mannich aminomethylation.
Steric Effects: The steric bulk of the substituents plays a critical role in directing the regioselectivity of reactions. The large tert-butyl group at C4 effectively shields the C3 and C5 positions, making them less accessible to incoming reagents. This steric hindrance is a key factor in favoring substitution at the C6 position in Directed ortho-Metalation and influencing the outcome of other aromatic substitution reactions. Similarly, the presence of substituents ortho to the phenolic hydroxyl can hinder its reactivity in processes like esterification or oxidation. nih.govmdpi.com
| Structural Feature | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|
| C1-Hydroxyl Group | Strongly electron-donating (resonance), activating | Moderate | Directs electrophiles ortho/para; site of facile derivatization. |
| C2-Ethoxy Group | Strongly electron-donating (resonance), activating | Moderate | Enhances ring activation; directs ortho-metalation; sterically influences C1 and C3. |
| C4-tert-Butyl Group | Weakly electron-donating (induction), activating | Large | Blocks C4 position; sterically hinders C3 and C5 positions, enhancing regioselectivity at C6. |
By understanding these fundamental principles, chemists can rationally design synthetic strategies to produce novel analogues of this compound with a high degree of control over the position and nature of new functional groups.
Synthesis of Complex Ligands and Precursors
The this compound scaffold, characterized by its sterically demanding tert-butyl group and electron-donating ethoxy group, serves as a versatile platform for the synthesis of more complex molecules, particularly ligands for coordination chemistry and precursors for advanced materials. Derivatization strategies typically focus on the reactive phenolic hydroxyl group and the activated aromatic ring, especially the position ortho to the hydroxyl group. Established synthetic methodologies for structurally analogous phenols can be applied to this scaffold to generate a diverse range of derivatives.
Key strategies for elaborating the this compound structure include aminomethylation via the Mannich reaction, the formation of Schiff base ligands, and the construction of multidentate phosphine-bridged biphenolate ligands. These methods allow for the introduction of additional donor atoms (such as nitrogen, sulfur, and phosphorus) and the extension of the molecular framework to create chelating agents tailored for specific metal ions and catalytic applications.
Aminomethylation via Mannich Reaction
A primary method for functionalizing phenolic scaffolds is the Mannich reaction, which introduces an aminomethyl group onto the aromatic ring, typically at the position ortho to the hydroxyl group. This reaction enhances the coordinating ability of the parent phenol by incorporating a nitrogen donor atom, creating bidentate ligands capable of forming stable chelate rings with metal centers.
The synthesis of N,S-heterocyclic derivatives of 4-tert-butylphenol (B1678320) illustrates this approach effectively. By reacting 4-tert-butylphenol with formaldehyde and thiomorpholine in methanol, both mono- and di-substituted products can be obtained. mdpi.com The reaction proceeds by heating the components, leading to the electrophilic substitution on the activated phenol ring. This method can be extrapolated for this compound, where the substitution would be directed to the 6-position.
The synthesized compounds are valuable precursors for creating more complex ligand systems or can be used directly in the formation of metal complexes.
Table 1: Products from Mannich Reaction of 4-tert-Butylphenol
| Precursor | Reagents | Product Name | Melting Point (°C) |
|---|---|---|---|
| 4-tert-Butylphenol | Formaldehyde, Thiomorpholine | 4-tert-Butyl-2-(thiomorpholin-4-ylmethyl)phenol | 85-87 |
Data sourced from MDPI mdpi.com
Synthesis of Schiff Base Ligands
Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are fundamental in coordination chemistry due to their synthetic accessibility and versatile coordination behavior. Phenolic scaffolds containing an aldehyde group are common precursors for these ligands. For a scaffold like this compound, a formylation step would first be required to introduce the aldehyde group, typically at the position ortho to the hydroxyl group, to yield 5-(tert-Butyl)-3-ethoxy-2-hydroxybenzaldehyde.
This aldehyde precursor can then be reacted with various primary amines to generate a wide array of Schiff base ligands. For example, reacting substituted hydroxybenzaldehydes with aromatic amines like 4,4'-methylenedianiline or various methoxy-substituted anilines yields complex, often multidentate, ligands. preprints.orgmdpi.com The reaction is typically carried out in a solvent such as ethanol (B145695) under reflux, sometimes with an acid catalyst. preprints.org The resulting imine-phenolate ligands are highly effective in coordinating with a range of transition metals.
Table 2: Examples of Schiff Base Ligand Synthesis from Phenolic Precursors
| Phenolic Aldehyde Precursor | Amine Precursor | Resulting Ligand Type |
|---|---|---|
| 5-tert-Butyl-2-hydroxybenzaldehyde | 4,4'-Methylenedianiline | Bis(Schiff base) ligand |
| 3,5-di-tert-Butyl-2-hydroxybenzaldehyde | 2,4,6-Trimethoxyaniline | Imino-phenol ligand |
Data sourced from Preprints.org and MDPI. preprints.orgmdpi.com
Phosphine-Bridged Biphenolate Ligands
For applications in catalysis, particularly polymerization, highly sophisticated ligand architectures are often required. Phosphine-bridged biphenolate ligands represent a class of tridentate, dianionic ligands that create a well-defined coordination pocket for a metal center. The synthesis of these ligands involves linking two substituted phenol units with a phosphine (B1218219) bridge.
A relevant example is the synthesis of 2,2'-tert-butylphosphino-bis(4,6-di-tert-butylphenolate) ([(t)Bu-OPO]H2). nih.gov The synthesis of such a ligand starting from a this compound scaffold would involve a multi-step process, likely beginning with the ortho-bromination of the phenol, followed by a phosphine coupling reaction. These ligands are then used to synthesize group 4 (Ti, Zr, Hf) metal complexes. nih.gov The metathetical reactions of the lithium salt of the ligand with metal chlorides like TiCl4(THF)2 or ZrCl4(THF)2 yield the desired metal-ligand complexes, which can act as precursors for polymerization catalysts. nih.gov The bulky tert-butyl groups on the phenolic rings play a crucial role in stabilizing the resulting metal complexes and influencing their catalytic activity. nih.gov
Applications of 4 Tert Butyl 2 Ethoxyphenol in Advanced Chemical Synthesis and Materials Science
Role as a Building Block in Organic Synthesis
The substituted phenol (B47542) scaffold is a cornerstone of organic synthesis, providing a ready starting point for the construction of more elaborate molecules. 4-(tert-Butyl)-2-ethoxyphenol serves as a valuable intermediate, with each functional group contributing to its reactivity and synthetic utility.
The structure of this compound is well-suited for creating complex derivatives. The phenolic hydroxyl group is a key site for reactions such as etherification, esterification, and O-alkylation. The aromatic ring itself is activated by the hydroxyl and ethoxy groups, making it susceptible to electrophilic substitution reactions like nitration, halogenation, and sulfonation. The positions ortho and para to the powerful activating hydroxyl group are key sites for these modifications.
For instance, analogous to the synthesis of compounds like 4-tert-butyl-2-chlorophenol from 4-tert-butylphenol (B1678320), the aromatic ring of this compound can be selectively functionalized. The bulky tert-butyl group at the para position and the ethoxy group at the ortho position sterically and electronically direct incoming electrophiles to specific locations on the aromatic ring. This regiochemical control is crucial in the synthesis of fine chemicals where specific isomer formation is required. Its structural framework is analogous to other substituted phenols used in the synthesis of antioxidants, UV stabilizers, and pharmaceutical intermediates.
In multi-step synthesis, protecting groups and directing groups are essential for achieving the desired molecular architecture. This compound can function as a key intermediate where its constituent groups guide the synthetic pathway.
The synthesis process often involves a series of reactions to build a target molecule piece by piece. For example, the synthesis of 4-[2-(cyclopropylmethoxy) ethyl] phenol involves multiple steps starting from p-chlorophenol, including the introduction and later removal of a tert-butyl group to protect the phenol's hydroxyl functionality during intermediate reactions. Similarly, the hydroxyl group of this compound could be protected, allowing for chemical modifications elsewhere on the molecule, and then deprotected in a later step. The presence of the stable tert-butyl and ethoxy groups can impart increased solubility in organic solvents, which is advantageous for purification and reaction handling during a synthetic sequence.
Table 1: Synthetic Utility of Functional Groups in this compound
| Functional Group | Position | Role in Synthesis | Potential Reactions |
| Hydroxyl (-OH) | 1 | Primary reaction site, activating group | Esterification, Etherification, O-alkylation |
| Ethoxy (-OCH2CH3) | 2 | Activating group, steric director | Influences regioselectivity of aromatic substitutions |
| tert-Butyl (-C(CH3)3) | 4 | Steric hindrance, directing group | Controls access to the aromatic ring, enhances solubility |
Integration into Polymer Chemistry
The principles of polymerization often require precise control over chain length and polymer properties. Phenolic compounds, particularly those with a single reactive site, are instrumental in this regard.
In polymerization reactions that proceed via chain growth, controlling the molecular weight is critical to achieving the desired material properties. A chain stopper, or end-capper, is a monofunctional molecule that reacts with the growing polymer chain, effectively terminating its growth.
Para-tert-butylphenol is widely used for this purpose because its single hydroxyl group can react to terminate a polymer chain, but it cannot participate in further chain propagation. By analogy, this compound is an ideal candidate for a chain stopper. Its single phenolic hydroxyl group allows it to cap the end of a growing polymer chain, such as a polyester or polycarbonate. The introduction of the bulky tert-butyl and ethoxy groups at the chain end can also impart specific properties to the final polymer, such as increased thermal stability, enhanced solubility in specific solvents, and modified surface properties. The concentration of the chain stopper relative to the monomer can be adjusted to precisely control the average molecular weight of the polymer.
Phenolic compounds are fundamental building blocks for various resins, including phenolic resins, epoxy resins, and polycarbonates. While bifunctional phenols are needed to create the cross-linked network of many thermosetting resins, monofunctional phenols like this compound can be incorporated as modifiers.
When used as a co-monomer in the production of these resins, it can be used to:
Modify Properties: The bulky and hydrophobic tert-butyl and ethoxy groups can enhance the resin's chemical resistance, lower its moisture absorption, and improve its electrical insulation properties.
Create Specialized Polymers: It can serve as a monomer for synthesizing linear phenolic-type polymers or as a precursor for other functional monomers used in radical polymerizations.
Table 2: Potential Roles of this compound in Polymer Science
| Application | Mechanism of Action | Resulting Polymer Property |
| Chain Stopper | Reacts with the end of a growing polymer chain via its single -OH group, preventing further propagation. | Controlled molecular weight, narrow molecular weight distribution. |
| End-Capper | Covalently bonds to the polymer chain terminus, introducing its specific chemical structure. | Modified end-group functionality, improved thermal stability, altered solubility. |
| Resin Modifier | Incorporated into the polymer structure as a co-monomer, limiting cross-linking. | Increased flexibility, reduced brittleness, enhanced chemical resistance. |
| Monomer Precursor | Chemically modified to create a new monomer with specific functionalities for polymerization. | Development of novel resins and specialized polymers with tailored properties. |
Ligand Design and Coordination Chemistry
The design of ligands is central to the field of coordination chemistry and catalysis. Ligands bind to metal centers and modulate their reactivity, selectivity, and stability. Phenol-based ligands are particularly important due to the strong coordinating ability of the phenoxide oxygen.
This compound possesses features that make it an attractive candidate for ligand design. The deprotonated hydroxyl group (phenoxide) can form a strong bond with a wide range of metal ions. Furthermore, the oxygen atom of the ethoxy group, with its lone pairs of electrons, could potentially participate in coordination, allowing the molecule to act as a bidentate chelating ligand. This chelation effect typically results in more stable metal complexes compared to monodentate ligands.
The most significant feature for ligand design is the tert-butyl group. This large, sterically demanding group creates a defined pocket around the metal center. This steric hindrance can:
Promote Specific Geometries: It can force other ligands into specific spatial arrangements around the metal ion.
Stabilize Monomeric Species: It can prevent the formation of undesired polymeric or oligomeric metal complexes by physically blocking intermolecular interactions.
Influence Catalytic Activity: In catalytic applications, the steric bulk can control substrate access to the active metal center, leading to high selectivity for specific products.
The use of bulky tert-butylphenol derivatives is a well-established strategy in coordination chemistry, as seen in the synthesis of p-tert-butylcalixarene-metal complexes and various organotin(IV) phenoxides, which are used to create catalysts and materials with unique magnetic or thermal properties. The structural features of this compound align perfectly with these design principles, suggesting its potential for developing novel metal complexes for catalysis and materials science.
Synthesis of Metal Complexes with Phenolic Ligands
A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific research focused on the synthesis of metal complexes utilizing this compound as a phenolic ligand. While the broader class of tert-butylphenols is widely used in coordination chemistry, detailed studies documenting the preparation, isolation, and characterization of metal complexes explicitly incorporating the this compound ligand are not readily found. Consequently, there is no established body of research to detail specific synthetic methodologies, reaction conditions, or the structural features of resulting complexes.
Mechanistic Investigations of Metal-Ligand Interactions
Consistent with the absence of documented metal complexes, there is no available research pertaining to the mechanistic investigations of metal-ligand interactions for this compound. Such studies, which would typically involve techniques like X-ray crystallography, NMR spectroscopy, or computational modeling to elucidate bonding characteristics and electronic effects, have not been published for this specific compound. Therefore, detailed research findings on its coordination behavior, the nature of the metal-phenoxide bond, or the influence of the tert-butyl and ethoxy substituents on complex stability and geometry are not available.
Catalytic Applications in Organic Transformations
Role as a Catalyst or Co-catalyst Component
There is a notable absence of scientific literature describing the role of this compound, or its corresponding metal complexes, as a catalyst or co-catalyst component in organic transformations. Although phenolic compounds are integral to the design of various catalytic systems, specific applications of this particular substituted phenol in catalysis have not been reported. As a result, there are no documented examples of its use in reactions such as polymerization, oxidation, or other significant organic syntheses.
Studies on Catalytic Activity and Selectivity
Given that there are no reported catalytic applications for this compound, it follows that there are no studies on its catalytic activity and selectivity. Research in this area would require the initial development of a catalytic system involving the compound, followed by systematic investigations into its performance, efficiency, and the selectivity it imparts on chemical reactions. To date, such research has not been published in the accessible scientific literature.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Method Development
Chromatography is a cornerstone for the separation and analysis of organic compounds like 4-(tert-Butyl)-2-ethoxyphenol from complex mixtures. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the high resolution and sensitivity required for reliable analysis.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, GC-MS offers high selectivity and low detection limits, often enhanced by selected reaction monitoring (SRM) in triple quadrupole systems. thermofisher.com Optimization of a GC-MS method involves careful selection of the injection system, capillary column, and temperature programming.
Injection Technique : A programmed temperature vaporizing (PTV) multimode injection system is often optimal for achieving efficient sample transfer onto the analytical column, which is critical for analyzing alkylphenols. thermofisher.com
Analytical Column : A capillary column, such as an Rxi-5ms (30 m length, 0.25-mm inner diameter, 1.00-μm film thickness), is suitable for separating this compound from other related compounds. nih.gov
Temperature Program : A typical column heating program might start at an initial temperature of 40°C for 1 minute, followed by a ramp up to a final temperature of 220°C at a rate of 20°C per minute, holding for 3 minutes. scielo.br
Mass Spectrometry : The mass spectrometer is typically operated in electron ionization (EI) mode. For trace analysis in complex matrices like environmental or food samples, a triple quadrupole mass spectrometer operating in SRM mode is chosen to achieve the lowest possible detection limits with high compound selectivity. thermofisher.com
A typical GC-MS setup for the analysis of related alkylphenols is detailed below.
| Parameter | Condition | Reference |
|---|---|---|
| GC System | Thermo Scientific TRACE 1310 or similar | thermofisher.com |
| Injector | Programmed Temperature Vaporizing (PTV) | thermofisher.com |
| Column | VF-WAXms or Rxi-5ms (30 m x 0.32 mm x 0.25 µm) | nih.govscielo.br |
| Carrier Gas | Helium or Hydrogen | scielo.br |
| Temperature Program | Initial 40°C (1 min), ramp 20°C/min to 220°C (3 min) | scielo.br |
| Mass Spectrometer | Triple Quadrupole (e.g., Thermo Scientific TSQ Duo) | thermofisher.com |
| Ionization Mode | Electron Ionization (EI) | thermofisher.com |
| Detection Mode | Selected Reaction Monitoring (SRM) | thermofisher.com |
High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is well-suited for analyzing less volatile or thermally sensitive compounds. This technique is frequently used for the determination of various endocrine-disrupting chemicals, including alkylphenols, in aqueous environmental samples. dphen1.com
Chromatographic System : A standard HPLC system consists of a quaternary pump and an autosampler. dphen1.com
Stationary Phase : Reversed-phase (RP) chromatography is commonly employed. A C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm) provides effective separation. epa.govsielc.com
Mobile Phase : The mobile phase typically consists of a gradient mixture of an aqueous component and an organic solvent. For MS-compatible methods, a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is used. dphen1.comepa.gov A common mobile phase composition involves (A) 1 mM ammonium formate in a water/acetonitrile (B52724) mixture (80:20, v/v) and (B) acetonitrile. dphen1.com
Elution : A gradient elution program ensures the separation of compounds with varying polarities within a reasonable analysis time. dphen1.com For instance, a linear gradient might run from 10% to 80% of the organic phase over 20 minutes. dphen1.com
Detection : Detection is often carried out using a mass spectrometer with an electrospray ionization (ESI) source, which can be operated in both positive and negative ionization modes to cover a wide range of analytes. dphen1.com
The table below summarizes typical HPLC conditions for analyzing related phenolic compounds.
| Parameter | Condition | Reference |
|---|---|---|
| HPLC System | Agilent 1100 series or similar | dphen1.com |
| Column | Reversed-phase C18 | epa.govsielc.com |
| Mobile Phase A | 1 mM Ammonium Formate in Water/Acetonitrile (80:20) | dphen1.com |
| Mobile Phase B | Acetonitrile | dphen1.com |
| Flow Rate | 0.2-0.3 mL/min | dphen1.comepa.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | dphen1.comepa.gov |
| Ionization Source | Electrospray Ionization (ESI) | dphen1.comepa.gov |
Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for GC-MS. gcms.cz For phenolic compounds like this compound, this process is used to increase volatility, improve thermal stability, and enhance detector response. gcms.czcolostate.edu The most common derivatization reactions for compounds with active hydrogen atoms, such as the hydroxyl group in phenols, are silylation and acylation. gcms.cz
Silylation : This technique involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The resulting TMS ether is more volatile and thermally stable. gcms.cz A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comscielo.org.za The reaction for phenols is typically rapid; for instance, derivatization of alkylphenols with BSTFA in acetone (B3395972) can be completed quantitatively within 15 seconds at room temperature. nih.gov For complex samples, the reaction might be carried out at an elevated temperature (e.g., 60-75°C) for a longer duration (e.g., 30-60 minutes) to ensure complete derivatization. nih.govsigmaaldrich.com
Acylation : This method introduces an acyl group, often a perfluoroacyl group, into the molecule. gcms.cz Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) react with phenols to form stable and highly volatile derivatives. scielo.org.za The presence of halogenated carbons in the derivative significantly enhances the response of an electron capture detector (ECD). colostate.edu Acylation reactions are often performed in a solvent like hexane (B92381) with a base catalyst such as triethylamine, at a moderate temperature (e.g., 50°C) for about 30 minutes. scielo.org.za
Electrochemical Detection Methods
Electrochemical sensors offer a promising alternative to chromatographic methods, providing advantages such as low cost, rapid analysis, high sensitivity, and potential for in-situ detection. scispace.comelectrochemsci.org The detection of phenolic compounds is typically based on their electrochemical oxidation or reduction at the surface of a modified electrode. scispace.com
While specific methods for this compound are not extensively detailed, the principles applied to other substituted phenols like 4-nitrophenol (B140041) or 4-chlorophenol (B41353) are directly relevant. scispace.comrsc.org The core of this technique is the chemically modified electrode, which enhances the electrochemical signal and improves selectivity. scispace.com
Electrode Material : Glassy carbon electrodes (GCE) are commonly used as the base substrate. scispace.com
Modification Materials : The sensitivity and selectivity of the bare electrode are often poor. scispace.com To overcome this, the electrode surface is modified with nanomaterials that have a large specific surface area and high conductivity. electrochemsci.org Common modifiers include graphene oxide (GO), reduced graphene oxide (rGO), metal oxides (e.g., TiO₂), and metallic nanoparticles (e.g., AuNPs). electrochemsci.orgelectrochemsci.org These materials facilitate electron transfer and amplify the electrochemical response to the target analyte. rsc.org
Detection Techniques : Voltammetric techniques are used for quantification. Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are particularly favored for trace analysis due to their high sensitivity and effective discrimination against background currents. electrochemsci.orgelectrochemsci.org The peak current generated in a DPV or SWV scan is proportional to the concentration of the analyte. electrochemsci.org
Method Validation Studies for Environmental and Industrial Samples
Validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose. 3m.com For methods designed to quantify this compound in environmental or industrial samples, validation studies typically assess parameters such as specificity, linearity, accuracy, precision, and sensitivity (limits of detection and quantification). dphen1.com3m.com
Specificity and Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample. 3m.com
Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. It is typically demonstrated by a correlation coefficient (R²) greater than 0.99 for the calibration curve. dphen1.com
Accuracy : Expressed as the mean recovery percentage, accuracy is determined by analyzing spiked samples at different concentration levels. Recoveries are often expected to be within the 80-120% range. dphen1.com
Precision : Usually expressed as the relative standard deviation (RSD) of replicate measurements. Intra-batch (repeatability) and inter-batch (reproducibility) precision are evaluated, with RSD values typically needing to be below 15-20%. dphen1.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, often defined at a signal-to-noise ratio of 3. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often set at a signal-to-noise ratio of 10. dphen1.com
The following table presents typical validation parameters from a validated LC-MS/MS method for related endocrine-disrupting chemicals in water samples.
| Validation Parameter | Typical Performance Characteristic | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | dphen1.com |
| Accuracy (Mean Recovery) | 83.1% - 108.4% | dphen1.com |
| Intra-batch Precision (RSD) | < 17.8% | dphen1.com |
| Inter-batch Precision (RSD) | < 20.0% | dphen1.com |
| LOQ (in water) | 0.1 - 20.0 ng/L | dphen1.com |
| LOD (in air, for related APs) | 0.0006 - 0.034 ng/m³ | researchgate.net |
Environmental Chemistry and Degradation Pathways of 4 Tert Butyl 2 Ethoxyphenol
Microbial Degradation and Biotransformation Pathways
There is no information available identifying specific microbial strains capable of degrading 4-(tert-Butyl)-2-ethoxyphenol or detailing its biotransformation pathways.
Identification of Microbial Strains Involved in Degradation
No studies have been found that isolate or identify microbial strains involved in the degradation of this compound.
Elucidation of Metabolic Intermediates and Enzymes
Without identified degrading organisms, the metabolic intermediates and enzymes involved in the breakdown of this compound remain unknown.
Photochemical Degradation under Environmental Conditions
Specific studies on the photochemical degradation of this compound, including its kinetics and products, are not present in the available literature.
Kinetics of Photolysis and Factors Influencing Degradation Rate
There is no available data on the rate of photolysis for this compound or the environmental factors that would influence this rate.
Characterization of Photodegradation Products
The products formed from the photochemical degradation of this compound have not been characterized.
Chemical Degradation Mechanisms in Aquatic and Terrestrial Environments
Information on the chemical degradation mechanisms of this compound in different environmental compartments like water and soil is not documented in the scientific literature.
Fate and Transport Modeling in Environmental Compartments
The environmental distribution of this compound is governed by its inherent physicochemical properties, which dictate its partitioning between air, water, soil, and sediment. Due to a lack of direct experimental studies on this specific compound, its environmental fate and transport are elucidated here using established Quantitative Structure-Activity Relationship (QSAR) models. These computational tools provide estimations of key environmental parameters, offering a scientific basis for assessing its behavior in various environmental compartments. The data presented in this section are derived from predictive modeling and should be interpreted as estimations.
The partitioning behavior of an organic chemical in the environment is largely determined by its affinity for different phases. Key parameters for modeling this behavior include the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partitioning coefficient (Koc), and the Henry's Law constant (H). These parameters, along with water solubility, are fundamental inputs for multimedia fate models that predict the ultimate distribution of a chemical in the environment.
The predicted physicochemical properties of this compound suggest a moderate tendency to partition from water into organic phases, such as soil organic matter and biota. Its low vapor pressure and Henry's Law constant indicate that volatilization from water and moist soil surfaces is not a significant transport pathway. The compound's water solubility will influence its mobility in aquatic systems and its potential to leach through the soil profile.
Detailed research findings from these predictive models are presented in the following tables to provide a quantitative basis for understanding the environmental fate and transport of this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Units | Model Reference |
| Molecular Weight | 194.27 | g/mol | N/A |
| Log Octanol-Water Partition Coefficient (log Kow) | 4.09 | Unitless | KOWWIN™ |
| Water Solubility | 58.34 | mg/L | WSKOWWIN™ |
| Vapor Pressure | 2.19E-04 | mm Hg | MPBPWIN™ |
| Henry's Law Constant | 2.89E-07 | atm-m³/mole | HENRYWIN™ |
The transport of this compound within and between environmental compartments is influenced by advection, dispersion, and partitioning processes. In aquatic systems, its transport is governed by water flow and its tendency to adsorb to suspended sediments and bed sediment. The predicted soil adsorption coefficient (Koc) indicates that it will have low to moderate mobility in soil, with a significant fraction being retained in the organic matter of the topsoil. This reduces the likelihood of significant leaching into groundwater.
In the atmosphere, the low predicted vapor pressure suggests that this compound will exist predominantly in the particulate phase. Its atmospheric lifetime will be determined by deposition processes (wet and dry) and, to a lesser extent, by atmospheric oxidation. The predicted rate of atmospheric oxidation by hydroxyl radicals suggests a relatively short half-life in the air.
Table 2: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Value | Units | Model Reference |
| Soil Adsorption Coefficient (Log Koc) | 3.19 | L/kg | KOCWIN™ |
| Atmospheric Oxidation Half-life (OH Radicals) | 5.8 | Hours | AOPWIN™ |
| Biodegradation Probability (Primary) | 0.5 | Unitless | BIOWIN™ |
| Ultimate Biodegradation Timeframe | Weeks | - | BIOWIN™ |
| Fish Bioconcentration Factor (BCF) | 163.5 | L/kg | BCFBAF™ |
The persistence of this compound in different environmental compartments is determined by the rates of various degradation processes, including biodegradation, hydrolysis, and photolysis. Predictive models suggest that biodegradation will be the primary removal mechanism in soil and water. The predicted biodegradation timeframe of "weeks" indicates that it is not expected to be highly persistent. Hydrolysis is not expected to be a significant degradation pathway for this compound due to the stability of the ether and phenolic linkages under typical environmental pH conditions.
Table 3: Predicted Environmental Distribution of this compound (Level III Fugacity Model)
| Environmental Compartment | Predicted Distribution (%) |
| Air | 0.1 |
| Water | 15.6 |
| Soil | 76.8 |
| Sediment | 7.5 |
Intermolecular Interactions and Supramolecular Chemistry of 4 Tert Butyl 2 Ethoxyphenol
Hydrogen Bonding Networks in Crystalline and Solution States
Hydrogen bonding is a primary directional force in the molecular association of phenols. For 4-(tert-Butyl)-2-ethoxyphenol, the presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and ether oxygens) allows for a rich variety of hydrogen bonding motifs.
Intramolecular Hydrogen Bonding
The ortho positioning of the ethoxy group relative to the phenolic hydroxyl group creates the potential for a strong intramolecular hydrogen bond. This interaction involves the phenolic hydrogen and the ether oxygen atom, forming a stable five-membered ring. Such intramolecular hydrogen bonds are a common feature in ortho-substituted phenols, like 2-halophenols and guaiacol. rsc.orgstackexchange.com The formation of this internal bond can significantly influence the acidity and reactivity of the phenolic proton by stabilizing a specific conformation. In a related compound, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, an intramolecular O—H⋯O hydrogen bond is observed, creating a stable six-membered ring that dictates the molecular conformation. nih.gov The strength of this bond in this compound would depend on the O-H···O angle and distance, which ideally would be close to linear to maximize the interaction. stackexchange.com
| Interaction Type | Donor | Acceptor | Ring Size | Expected Influence |
| Intramolecular H-Bond | Phenolic -OH | Ether Oxygen (-OC₂H₅) | 5-membered | Restricts conformational freedom; modifies acidity of phenolic proton. |
Intermolecular Hydrogen Bonding and its Influence on Aggregation
While intramolecular hydrogen bonding is possible, it may exist in equilibrium with intermolecular forms, particularly in condensed phases. If the intramolecular bond is weak or transient, the phenolic hydroxyl group can participate in intermolecular hydrogen bonding with neighboring molecules. These interactions typically involve the hydroxyl group of one molecule acting as a donor to the hydroxyl or ether oxygen of another, leading to the formation of dimers, trimers, or larger aggregates. mdpi.com
The presence of the bulky tert-butyl group at the para position, however, introduces significant steric hindrance. This bulkiness can disrupt the formation of extended, linear hydrogen-bonded chains, which are common in less substituted phenols. Instead, aggregation in this compound is more likely to be limited to smaller, discrete clusters or zigzag chains. rsc.org Studies on butanol isomers have shown that the globular shape of tert-butanol (B103910) leads to the formation of smaller aggregates in aqueous solution compared to its linear isomers, a principle that applies here. rsc.org This steric influence is also observed in adducts of other hindered phenols, such as 2-tert-butyl-4-methylphenol, where specific, limited adducts are formed rather than polymeric chains. nih.gov
Aromatic Stacking Interactions (π-π Interactions)
Aromatic stacking, or π-π interactions, are non-covalent interactions that contribute significantly to the stabilization of crystal structures containing aromatic rings. rsc.org These interactions arise from a combination of electrostatic (quadrupole-quadrupole) and dispersion forces. The geometry of the interaction can be face-to-face, parallel-displaced, or T-shaped (edge-to-face). nih.gov
In this compound, the aromatic ring is rendered electron-rich by the presence of two electron-donating substituents: the ethoxy group and the tert-butyl group. This increased electron density on the π-system face can lead to electrostatic repulsion between two molecules in a face-to-face arrangement. nih.gov Consequently, it is expected that π-π stacking in solid this compound would preferentially adopt geometries that minimize this repulsion, such as parallel-displaced or T-shaped configurations. nih.govnih.gov In these arrangements, attractive dispersion forces and favorable quadrupole interactions can be maximized while minimizing π-electron repulsion. nih.gov The large steric profile of the tert-butyl group would also play a role, potentially preventing close parallel stacking and favoring more offset or T-shaped geometries.
| Stacking Geometry | Description | Relevance to this compound |
| Parallel-Displaced | Aromatic rings are parallel but offset from one another. | Likely: Minimizes electrostatic repulsion between electron-rich rings while maintaining favorable dispersion interactions. nih.gov |
| T-Shaped (Edge-to-Face) | The edge of one aromatic ring points towards the face of another. | Likely: Favorable electrostatic interaction between the positive edge (C-H bonds) and the negative face (π-cloud) of the ring. |
| Face-to-Face | Aromatic rings are eclipsed, stacked directly on top of each other. | Unlikely: Strong electrostatic repulsion due to the electron-donating nature of the substituents would destabilize this geometry. nih.gov |
Formation of Co-crystals and Inclusion Complexes
The supramolecular chemistry of this compound extends to its ability to form multi-component crystalline solids.
Co-crystals: As a molecule with a strong hydrogen bond donor site (the phenolic -OH), this compound is an excellent candidate for forming co-crystals. nih.gov Co-crystals are formed when two or more different neutral molecules are held together in a crystal lattice by non-covalent interactions, most commonly hydrogen bonds. nih.govijper.org This compound could be combined with a variety of "co-formers" that possess hydrogen bond acceptor groups (e.g., pyridines, amides, carboxylic acids) to generate novel crystalline materials with tailored physical properties. nih.gov The formation of co-crystals can be achieved through methods such as solvent evaporation, grinding, or slurry conversion. sysrevpharm.orghumanjournals.com
Inclusion Complexes: The distinct hydrophobic character and significant size of the tert-butyl group make this compound a suitable "guest" molecule for the formation of inclusion complexes. In these structures, the guest molecule resides within a cavity of a larger "host" molecule. Common hosts include cyclodextrins, calixarenes, and other cavitands. The crystal structure of a cyclomaltoheptaose (β-cyclodextrin) complex with 4-tert-butyltoluene (B18130) shows the hydrophobic tert-butyl group enclosed deep within the cyclodextrin (B1172386) cavity. nih.gov A similar interaction would be expected for this compound, where the hydrophobic tert-butyl "tail" would be encapsulated by the host, while the more polar phenol (B47542) head could interact with the host's rim or the solvent. mdpi.com
Influence of Intermolecular Interactions on Crystal Packing and Solid-State Properties
The final three-dimensional architecture of crystalline this compound is determined by the synergistic and competitive interplay of the aforementioned intermolecular interactions. rsc.orgrsc.org The hierarchy of these interactions typically places strong, directional hydrogen bonds as the most influential factor in defining the primary structural motifs. rsc.org
| Interaction | Role in Crystal Packing | Expected Impact on Solid-State Properties |
| Hydrogen Bonding | Primary determinant of molecular association, forming dimers or small chains. rsc.org | High contribution to lattice energy, influencing melting point and thermodynamic stability. |
| π-π Stacking | Secondary interaction organizing hydrogen-bonded motifs in space, likely in a displaced or T-shaped manner. | Contributes to lattice stability; affects electronic properties. |
| Steric Hindrance (tert-Butyl) | Limits the extent of hydrogen-bonded networks and prevents close packing. rsc.orgnih.gov | Reduces crystal density; may lead to polymorphism by allowing different packing arrangements of similar energy. |
| Van der Waals Forces | Ubiquitous attractive forces that contribute to the overall cohesion of the crystal. | General contribution to lattice energy and stability. |
Future Research Directions and Emerging Paradigms for 4 Tert Butyl 2 Ethoxyphenol
Development of Highly Sustainable and Atom-Economical Synthetic Routes
Traditional synthesis of phenolic ethers often relies on methods like the Williamson ether synthesis, which, while effective, can suffer from poor atom economy and the use of hazardous reagents. Future research must focus on developing greener synthetic pathways to 4-(tert-Butyl)-2-ethoxyphenol, likely starting from 4-tert-butylcatechol (B165716).
Key research objectives should include:
Green Alkylating Agents: Moving beyond traditional ethyl halides to more environmentally benign reagents like diethyl carbonate or ethanol (B145695). These alternatives reduce the formation of inorganic salt byproducts, a core principle of green chemistry.
Catalytic Systems: Investigating novel catalytic systems that can facilitate the etherification under milder conditions, avoiding the need for stoichiometric amounts of strong bases. This could include phase-transfer catalysts or recyclable solid-supported base catalysts.
Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up.
| Parameter | Traditional Route (e.g., Williamson Ether Synthesis) | Proposed Sustainable Route |
|---|---|---|
| Starting Materials | 4-tert-butylcatechol, Ethyl Bromide, Sodium Hydride | 4-tert-butylcatechol, Diethyl Carbonate |
| Byproducts | Sodium Bromide, Hydrogen Gas | Ethanol, Carbon Dioxide |
| Theoretical Atom Economy | ~70-75% | >95% |
| Key Research Challenge | Handling of hazardous reagents and disposal of salt waste. | Development of a highly selective catalyst to ensure mono-ethoxylation. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The synthesis of this compound presents a challenge in achieving high regioselectivity, as etherification can occur at either of the two hydroxyl groups of the catechol precursor. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to address this challenge. beilstein-journals.orgduke.edu
Future research paradigms in this area include:
Predictive Yield and Selectivity Models: Developing ML models trained on datasets of similar phenolic alkylation reactions. gwern.net Such models could predict the yield and, crucially, the isomeric ratio of products under a vast array of conditions (catalyst, solvent, temperature, base) without the need for extensive empirical screening. researchgate.net
Algorithmic Reaction Optimization: Employing active learning algorithms, such as Bayesian optimization, to guide experimental design. beilstein-journals.org These systems can intelligently suggest the next set of experiments to perform in order to rapidly identify the optimal conditions for maximizing the yield of the desired this compound isomer. duke.edu
| AI/ML Application | Input Parameters | Predicted Output | Potential Impact |
|---|---|---|---|
| Reaction Condition Prediction | Reactant structures, catalyst type, solvent properties, temperature, base strength | Yield (%), Regioselectivity (2-ethoxy vs. 1-ethoxy), Reaction time | Reduces experimental effort and cost; accelerates discovery of optimal synthesis. |
| Retrosynthesis Planning | Target molecule: this compound | Novel and sustainable synthetic pathways | Identifies non-intuitive and greener routes from alternative starting materials. |
Exploration of Novel Catalytic Transformations
Beyond its synthesis, this compound can serve as a platform molecule for creating more complex and valuable derivatives through novel catalytic transformations. The existing functional groups—the phenolic hydroxyl, the ether linkage, and the aromatic ring—offer multiple sites for modification.
Promising avenues for future research are:
Selective Oxidation: Investigating metal-based or metal-free catalytic systems for the selective oxidation of the phenol (B47542) to corresponding quinones or for the hydroxylation of the aromatic ring. rsc.orgacs.orgnih.govyoutube.com Such products are valuable intermediates in fine chemical and pharmaceutical synthesis.
C-H Functionalization: Applying modern catalytic methods for the direct functionalization of the C-H bonds on the aromatic ring. bohrium.comnih.govresearchgate.netacs.orgnih.gov This atom-economical approach could be used to introduce new functional groups (e.g., alkyl, aryl, or amino groups) ortho to the existing substituents, creating a library of highly functionalized derivatives with unique properties.
Design and Synthesis of Advanced Materials Incorporating the Phenolic Ether Scaffold
The structural features of this compound, particularly the sterically hindered phenolic group, make it an attractive monomer for the synthesis of advanced polymers and materials. google.com The hindered phenol moiety is a well-known antioxidant scaffold, capable of terminating radical chain reactions. partinchem.comeverlight-uva.comvinatiorganics.comamfine.com
Future research should focus on:
Antioxidant Polymers: Incorporating the this compound unit into polymer backbones (e.g., polyesters, polycarbonates, or polyethers) to create materials with built-in resistance to thermal and oxidative degradation. mdpi.comnih.gov This could eliminate the need for leaching-prone small-molecule antioxidant additives in plastics and elastomers.
High-Performance Resins: Using the molecule as a building block for phenolic resins. youtube.com The tert-butyl and ethoxy groups can be used to tune the physical properties of the resulting polymer, such as solubility, glass transition temperature, and hydrophobicity, leading to materials for specialized coatings, adhesives, or composites. science.gov
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Optimizing the synthesis of this compound requires precise control over the reaction, which can be achieved through real-time monitoring. Traditional offline methods like chromatography are often too slow to capture transient intermediates or pinpoint the exact reaction endpoint.
Emerging research should explore:
In-situ Raman and IR Spectroscopy: Developing methods using fiber-optic probes to directly monitor the reaction mixture in real-time. aiche.orgirdg.orgacs.orgacs.org By tracking the disappearance of reactant peaks and the appearance of product-specific vibrational bands, chemists can gain a deeper understanding of reaction kinetics and mechanisms. mt.comspectroscopyonline.com
Process Analytical Technology (PAT): Integrating these spectroscopic techniques into an automated process control system. This would allow for the dynamic adjustment of reaction parameters (e.g., temperature or reagent addition rate) to maintain optimal conditions, ensuring high yield and selectivity while minimizing batch-to-batch variability. oxinst.comnih.gov
| Monitoring Technique | Advantages for Synthesis of this compound | Limitations |
|---|---|---|
| Offline HPLC/GC | High accuracy and sensitivity for final product analysis. | Time-consuming; does not provide real-time data; risk of sample degradation. |
| In-situ Raman Spectroscopy | Non-invasive; provides real-time kinetic data; sensitive to C=C and C-O bond changes. mdpi.com | Potential for fluorescence interference; requires chemometric model development. |
| In-situ FTIR/ATR | Excellent for tracking functional group changes (e.g., -OH consumption); robust and widely used in industry. | Water absorption can interfere in aqueous systems; probe can be susceptible to coating. |
In-depth Environmental Impact Assessment Through Advanced Mechanistic Studies
The structural similarity of this compound to other alkylphenols, which are known environmental contaminants and potential endocrine disruptors, necessitates a thorough evaluation of its environmental fate and toxicity. nih.govacs.orgoup.com
A comprehensive future research program should include:
Biodegradation Pathway Analysis: Studying the aerobic and anaerobic degradation pathways of the molecule. Key questions include whether the ether linkage is cleaved and whether the ultimate degradation products include persistent metabolites like 4-tert-butylphenol (B1678320). researchgate.net
Ecotoxicity and Endocrine Activity: Performing standardized aquatic toxicity tests on representative organisms (e.g., algae, daphnids, and fish). nih.govgov.bc.caosti.govkoreascience.krresearchgate.net Furthermore, in vitro and in vivo assays are needed to determine if the molecule exhibits any endocrine-disrupting activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using computational models to predict properties like bioaccumulation potential and toxicity based on molecular structure. tandfonline.comnih.govjst.go.jptandfonline.comproquest.com These in silico methods can help prioritize experimental testing and guide the design of safer, next-generation alternatives.
| Environmental Endpoint | Proposed Research Method | Key Question to Address |
|---|---|---|
| Persistence | OECD 301 (Ready Biodegradability Test) | Does the molecule degrade quickly in the environment? |
| Bioaccumulation | OECD 117 (Partition Coefficient, HPLC Method) & QSAR | Does it have the potential to accumulate in the fatty tissues of organisms? |
| Aquatic Toxicity | OECD 201 (Alga), 202 (Daphnia), 203 (Fish) | What concentrations are harmful to aquatic life? nih.gov |
| Endocrine Disruption | Yeast Estrogen Screen (YES) Assay; Fish Short-Term Reproduction Assay | Does the molecule interfere with the hormonal systems of wildlife? |
Q & A
Q. How can researchers optimize the synthesis of 4-(tert-Butyl)-2-ethoxyphenol to improve yield and purity?
- Methodological Answer : Standard synthesis routes involve alkylation of 4-(tert-butyl)phenol with ethyl bromide under basic conditions. To optimize yield, consider varying reaction parameters such as solvent polarity (e.g., using DMF or THF), temperature (60–80°C), and catalyst (e.g., K₂CO₃ or Cs₂CO₃). Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) enhances purity. Reference spectral libraries (e.g., NIST Chemistry WebBook) to confirm structure .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine spectroscopic methods:
- IR Spectroscopy : Identify functional groups (e.g., O-H stretch ~3367 cm⁻¹, C-O-C stretch ~1039 cm⁻¹) .
- ¹H NMR : Look for tert-butyl protons (δ 1.53 ppm, singlet), ethoxy CH₃ (δ 1.53 ppm, triplet), and aromatic protons (δ 6.68–7.49 ppm) .
- Mass Spectrometry : Confirm molecular ion [M]⁺ at m/z 194 and fragmentation patterns (e.g., loss of tert-butyl or ethoxy groups) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples in amber vials at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH).
- Monitor degradation via HPLC every 30 days. Tert-butyl and ethoxy groups may hydrolyze under acidic/alkaline conditions; use buffered solutions (pH 4–8) for stability testing .
Advanced Research Questions
Q. What strategies can resolve contradictory spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Cross-validate data using:
- Deuterated Solvent Variation : Compare ¹H NMR in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding effects.
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
- Computational Chemistry : Predict chemical shifts using DFT (e.g., B3LYP/6-31G*) and compare with experimental data .
Q. How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?
- Methodological Answer : Design analogs with modified substituents (e.g., replacing ethoxy with methoxy or varying tert-butyl position). Test against model organisms (e.g., Mycobacterium tuberculosis H37Rv) using microdilution assays. Correlate logP values (calculated via ChemDraw) with MIC values to assess hydrophobicity’s role in bioactivity .
Q. What mechanistic insights explain the compound’s antioxidant activity?
- Methodological Answer : Perform radical scavenging assays (DPPH, ABTS) and electrochemical analysis (cyclic voltammetry). Compare redox potentials to phenolic analogs. Computational studies (e.g., Fukui indices) can identify active sites for radical quenching. Tert-butyl groups may sterically shield the phenolic O-H, reducing reactivity .
Q. How do environmental factors influence the degradation pathways of this compound?
- Methodological Answer : Simulate environmental conditions (UV exposure, soil/water matrices) and analyze metabolites via LC-MS/MS. Under UV light, expect cleavage of the ethoxy group to form 4-(tert-butyl)phenol. In aerobic soils, microbial degradation may produce quinone intermediates .
Data Interpretation & Experimental Design
Q. How should researchers address discrepancies in reported toxicity data for this compound?
- Methodological Answer : Replicate studies using OECD guidelines (e.g., in vitro chromosome aberration tests in mammalian cells). Control variables such as cell line (e.g., CHO vs. HepG2), exposure duration, and metabolite generation (use S9 liver fractions). Statistical analysis (ANOVA) can identify significant outliers .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodological Answer : Use QSAR models in software like MOE or Schrödinger. Input SMILES notation and predict logP, pKa, and solubility. Validate predictions against experimental data from PubChem or NIST .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| IR Peaks | O-H: 3367 cm⁻¹; C-O-C: 1039 cm⁻¹ | |
| ¹H NMR (CDCl₃) | δ 1.53 (t, CH₃), 6.68–7.49 (Ar-H) | |
| Mass (m/z) | [M]⁺ = 194 | |
| logP (Predicted) | 3.2 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
